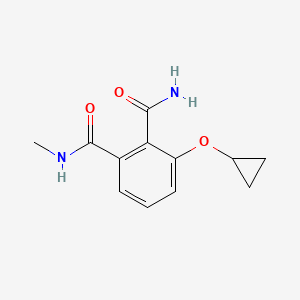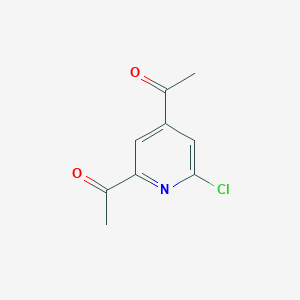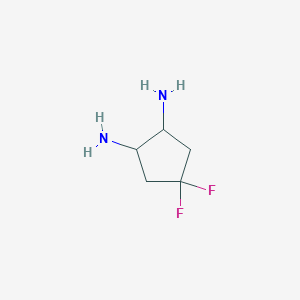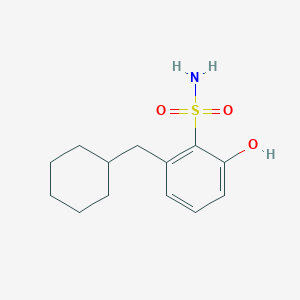
5-Cyclopropoxy-2-isopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-isopropylbenzaldehyde: is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzaldehyde can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-isopropylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-2-isopropylbenzoic acid.
Reduction: 5-Cyclopropoxy-2-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclopropoxy-2-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The cyclopropoxy group is known to impart stability and unique pharmacokinetic properties to molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the cyclopropoxy group can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups .
Comparación Con Compuestos Similares
2-Isopropylbenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group but has different substituents on the benzene ring.
Uniqueness: 5-Cyclopropoxy-2-isopropylbenzaldehyde is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9(2)13-6-5-12(7-10(13)8-14)15-11-3-4-11/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
ZPZDVAMZERYOQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















